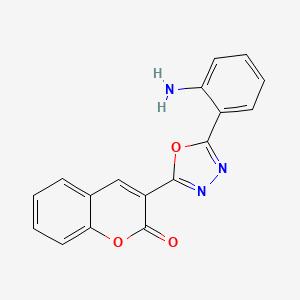

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

3-(5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a 2-aminophenyl group. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 1,3,4-oxadiazole moiety enhances structural rigidity and electron-deficient properties, which can improve binding to biological targets .

Properties

IUPAC Name |

3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBXLXLWNYBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenyl hydrazine with coumarin-3-carboxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the 1,3,4-oxadiazole moiety in the compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibit significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties : The oxadiazole ring system is known for its antimicrobial activity. Research indicates that derivatives containing the oxadiazole structure demonstrate significant antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Compounds with oxadiazole structures have also been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases .

Materials Science

Fluorescent Materials : The chromenone part of the compound can contribute to its photophysical properties. Research has shown that derivatives can be used as fluorescent probes or dyes in various applications including bioimaging and sensors due to their strong fluorescence emission .

Polymer Chemistry : The compound can be utilized in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. The integration of oxadiazole-containing units into polymer backbones can improve their performance in high-temperature applications .

Analytical Chemistry

Chromatographic Applications : The unique chemical structure allows for the use of this compound as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct spectral properties facilitate the development of sensitive detection methods for various analytes .

- Anticancer Research : A study conducted on a series of oxadiazole derivatives indicated that those with a chromenone moiety exhibited enhanced apoptosis in breast cancer cells compared to standard chemotherapeutics .

- Material Development : In a recent publication, researchers synthesized a polymer incorporating the oxadiazole derivative which demonstrated superior thermal stability compared to traditional polymers used in electronics .

- Analytical Method Development : A novel HPLC method utilizing the compound as a standard was developed for quantifying pharmaceutical formulations containing similar structures, demonstrating its utility in quality control processes.

Mechanism of Action

The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One Derivatives

- Structure: Features a sulfanyl (-SH) group on the oxadiazole ring instead of 2-aminophenyl.

- Activity : Demonstrated broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), as well as fungi (C. albicans), with MIC values ranging from 12.5–50 µg/mL .

- SAR Insight: The sulfanyl group may act as a nucleophile, enabling disulfide bond formation with microbial enzymes. However, its lower polarity compared to the amino group could reduce water solubility and membrane penetration .

3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One

- Structure : Substituted with a phenyl group on the oxadiazole.

- Activity : Exhibited anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compound IVb (R = 4-Cl) showed ED₅₀ = 30 mg/kg in MES tests, comparable to phenytoin .

- SAR Insight: The phenyl group’s hydrophobicity likely enhances blood-brain barrier penetration, critical for neuroactive compounds. However, the absence of hydrogen-bond donors (e.g., -NH₂) may limit target specificity .

3-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One

- Structure : Pyridinyl substituent introduces a basic nitrogen atom.

- Polymorphic forms showed variations in crystal packing, which could influence bioavailability .

- SAR Insight : The pyridinyl group’s electron-withdrawing nature and hydrogen-bond acceptor capacity may improve interactions with DNA or enzymes involved in cancer progression .

3-(2-Aminooxazol-5-yl)-2H-Chromen-2-One Derivatives

- Structure: Replaces oxadiazole with an oxazole ring bearing an amino group.

- Activity : Compound 14 (with a hydroxyl substituent) displayed significant antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) and antiproliferative effects (IC₅₀ = 8.7 µM on MCF-7 cells) .

- SAR Insight: The oxazole ring’s smaller size and amino group’s hydrogen-bonding capability may enhance target binding but reduce metabolic stability compared to oxadiazole analogs .

Key Research Findings and Data Tables

Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents : Phenyl and pyridinyl groups favor CNS penetration (anticonvulsant activity) but may reduce aqueous solubility .

Heterocyclic Variations : Oxazole derivatives show potent antiproliferative activity but may lack the metabolic stability of oxadiazole-based compounds .

Biological Activity

The compound 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is part of a class of molecules known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a chromenone core linked to a 1,3,4-oxadiazole moiety, which is known for its pharmacological significance. The oxadiazole ring enhances the compound's ability to interact with biological targets, contributing to its bioactivity.

Anticancer Properties

Research has demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often exert their effects through various mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Targeting Kinases : Some studies indicate that these compounds can target specific kinases that regulate cell growth and survival pathways .

- Induction of Apoptosis : Compounds in this class can induce programmed cell death in malignant cells by activating apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to active sites of target proteins involved in cancer progression .

- Cytotoxicity Assays : Experimental data show that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Structure-Activity Relationship (SAR) : Modifications on the oxadiazole and chromenone moieties have been explored to enhance potency and selectivity towards cancer cells .

Case Studies

Several studies have highlighted the promising biological activity of oxadiazole derivatives:

- Antitumor Activity : A study evaluated the anticancer effects of a series of 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant potency .

- Mechanistic Insights : Another research article focused on the interaction between oxadiazole-containing compounds and cellular targets. It was found that these compounds could disrupt critical signaling pathways involved in tumor growth and metastasis .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| Anticancer | 3-(5-(2-aminophenyl)-... | 10 | Thymidylate Synthase |

| Cytotoxicity | Various Derivatives | 5 - 20 | HDAC |

| Apoptosis Induction | 3-(5-(2-aminophenyl)-... | 15 | Caspase Activation |

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

The compound is synthesized via a multi-step procedure starting with 2-oxo-2H-chromene-3-carbohydrazide. Cyclization of this intermediate with 2-aminophenyl-substituted carboxylic acid derivatives in the presence of phosphorus oxychloride or other dehydrating agents yields the 1,3,4-oxadiazole ring. Key steps include refluxing with active methylene compounds (e.g., acetyl acetone) and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

Q. What preliminary biological screening data exist for this compound?

Derivatives of this scaffold exhibit antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). MIC values typically range from 8–64 µg/mL, with zone-of-inhibition assays showing 12–22 mm activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Catalyst selection : Piperidine or ZnCl₂ improves cyclization efficiency during oxadiazole formation .

- Solvent systems : Polar aprotic solvents (e.g., acetone or 1,4-dioxane) enhance reaction rates .

- Temperature control : Maintaining 0–5°C during triazine coupling minimizes side reactions .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the oxadiazole or triazine moieties improve antimicrobial potency .

- Heterocyclic extensions : Condensation with piperazine or quinoline derivatives enhances solubility and target affinity .

- Spatial modifications : Substituents at the coumarin 4-position influence anti-inflammatory activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., using SHELXL) provides precise bond angles and torsion angles. For example, the dihedral angle between the coumarin and oxadiazole rings determines π-π stacking interactions, critical for ligand-receptor binding .

Q. What strategies address discrepancies in biological activity across structurally similar analogs?

- Metabolic stability assays : Compare half-life in microsomal models to identify labile substituents .

- Docking studies : Use molecular dynamics to correlate substituent polarity with target (e.g., bacterial gyrase) binding efficiency .

- Synergistic testing : Evaluate combinations with commercial antibiotics to overcome resistance mechanisms .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Degradation pathways : Hydrolysis of the oxadiazole ring occurs in acidic (pH < 3) or basic (pH > 10) conditions, monitored via HPLC .

- Stabilizers : Lyophilization with trehalose or storage in amber vials under nitrogen extends shelf life .

Data Contradiction Analysis

Q. Why do some analogs show conflicting antimicrobial results despite structural similarity?

Discrepancies arise from:

- Bacterial strain variability : P. aeruginosa exhibits higher resistance due to efflux pumps, reducing compound uptake .

- Substituent positioning : Meta-substituted triazines show better activity than para-substituted variants due to steric effects .

- Assay conditions : Variations in agar diffusion vs. broth microdilution methods affect MIC reproducibility .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative | MIC (µg/mL) | Zone of Inhibition (mm) | Target Strains | Ref. |

|---|---|---|---|---|

| Piperazine analog | 8 | 22 | S. aureus | |

| Quinoline-coupled | 16 | 18 | C. albicans | |

| Chloro-triazine | 32 | 14 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.